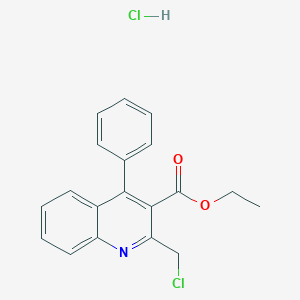

2-(氯甲基)-4-苯基喹啉-3-羧酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

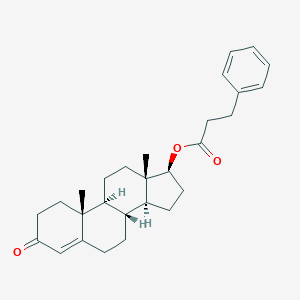

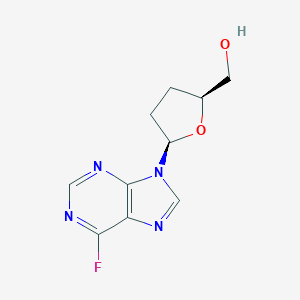

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . Quinoline derivatives have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, 2-chloromethyl-4 (3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, can be synthesized using o-anthranilic acids as starting materials .Molecular Structure Analysis

The molecular structure of such compounds typically involves a quinoline core with various substituents. The exact structure would depend on the specific positions and types of these substituents .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. These reactions can be used to further modify the compound or to create new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. These properties could include solubility, melting point, boiling point, and reactivity .科学研究应用

喹啉衍生物在药物化学中的应用

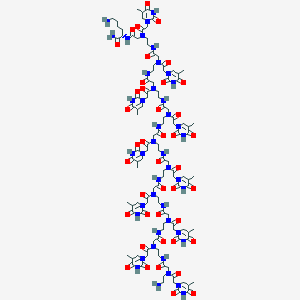

喹啉及其衍生物因其潜在的治疗应用而在药物化学中被广泛研究。它们表现出一系列的生物活性,包括抗疟疾、抗微生物和抗癌作用。例如,氯喹和羟氯喹,这两种 4-氨基喹啉化合物,因其抗疟疾和抗炎特性而被广泛研究(Taherian et al., 2013)。这些发现表明,2-(氯甲基)-4-苯基喹啉-3-羧酸乙酯盐酸盐由于其喹啉核心,也可能具有显着的生物活性,值得进一步研究其药理特性。

分析和合成应用

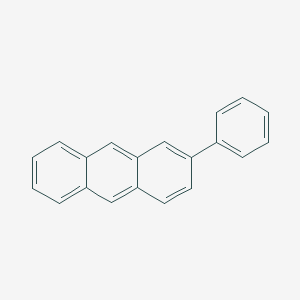

喹啉衍生物在合成有机化学中至关重要,作为复杂分子合成中的中间体。例如,毕希勒-纳皮尔斯基反应是合成异喹啉衍生物的一种著名方法,对于生产像罂粟碱这样的化合物至关重要(Luk’yanov et al., 1972)。结构相似性表明,2-(氯甲基)-4-苯基喹啉-3-羧酸乙酯盐酸盐可以作为复杂有机分子合成中的关键中间体或反应物,突出了其在合成化学研究中的重要性。

抗氧化活性和电化学应用

喹啉衍生物的抗氧化特性是另一个重要的兴趣领域。各种测定法,如 ABTS 和 DPPH,用于确定化合物的抗氧化能力,表明在食品科学和药理学中具有潜在的应用,以对抗氧化应激(Ilyasov et al., 2020)。此外,喹啉化合物已在电化学应用中得到探索,包括作为金属配合物中的配体,这些配体表现出独特的光物理特性,表明在开发用于能量存储和转换的新材料方面具有潜在的用途(Scaltrito et al., 2000)。

作用机制

Target of Action

The targets of a compound depend on its chemical structure and properties. For quinoline derivatives, potential targets could include various enzymes, receptors, or ion channels in the body. The exact target would depend on the specific substituents on the quinoline ring .

Mode of Action

The mode of action refers to how the compound interacts with its target. For example, it could inhibit an enzyme, activate a receptor, or block an ion channel. The mode of action is determined by the compound’s chemical structure and the nature of its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties are influenced by the compound’s chemical structure and can affect its bioavailability .

Result of Action

The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular metabolism to changing the behavior of a whole organism .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMWRZOUKPJCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596160 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride | |

CAS RN |

126334-84-7 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)